De-epoxy rosamicin

Description

Contextualization within the Macrolide Class of Natural Products

De-epoxy rosamicin, also known as antibiotic M-4365G2, belongs to the macrolide class of natural products, a significant group of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugar moieties are attached. These compounds are primarily produced by actinomycetes, particularly species within the Micromonospora genus jmb.or.krresearchgate.netnih.govnih.gov. Macrolides exert their antibacterial effect by inhibiting bacterial protein synthesis, typically by binding to the 50S ribosomal subunit and interfering with the translocation step researchgate.netmdpi.com. Historically, macrolides like erythromycin (B1671065) have been cornerstones in treating infections caused by Gram-positive bacteria. However, the emergence of antibiotic resistance has spurred research into modifying existing macrolide scaffolds to enhance efficacy, broaden their spectrum of activity, or overcome resistance mechanisms jmb.or.krscience.gov. This compound represents one such modification, offering a distinct structural profile within this vital antibiotic family.

Historical Discovery and Early Investigations of Rosamicin and its Derivatives

Rosamicin, the parent compound, was first isolated from cultures of Micromonospora rosaria nih.govnpatlas.org. Early investigations into rosamicin and its derivatives revealed promising antibacterial properties nih.gov. The discovery of rosamicin and related compounds in the early 1970s marked a period of significant exploration into the potential of Micromonospora species as sources of novel antibiotics nih.govnpatlas.org. This compound (M-4365G2) was identified as a new basic 16-membered macrolide antibiotic derived from Micromonospora capillata nih.govscilit.com. Its identification and characterization, alongside other rosamicin derivatives, were part of broader efforts to understand and leverage the structural diversity within the rosamicin family for therapeutic applications google.com. Patents from the mid-1970s describe processes for preparing rosamicin derivatives, including desepoxy analogs, underscoring early academic and industrial interest in modifying the rosamicin scaffold google.com.

Academic Significance of this compound as a Modified Macrolide Scaffold

This compound holds academic significance primarily as a modified macrolide scaffold. Its structure, differing from rosamicin by the absence of an epoxide group, provides a basis for exploring structure-activity relationships (SAR) and for the synthesis of novel analogs google.com. Researchers utilize such modified scaffolds to investigate how specific structural alterations impact biological activity, stability, and pharmacokinetic properties jmb.or.krresearchgate.net. The ability to chemically or biosynthetically modify the macrolide core allows for the generation of libraries of compounds with potentially improved or entirely new therapeutic profiles jmb.or.krresearchgate.net. Studies involving the biotransformation or genetic engineering of rosamicin-producing organisms have successfully yielded new derivatives, highlighting this compound's role as a starting point for creating "unnatural" natural products with enhanced or altered bioactivities jmb.or.krresearchgate.netresearchgate.net. This approach is crucial for expanding the repertoire of available antibiotics and addressing the challenge of antimicrobial resistance jmb.or.kr.

Research Aims and Scope for this compound Studies

Research concerning this compound and its derivatives largely focuses on characterizing their antimicrobial spectrum and potency, as well as their potential as lead compounds for new antibacterial agents. Early investigations highlighted this compound's notable in vitro activity, which was found to be comparable or superior to established macrolides like erythromycin and josamycin (B1673084) against Gram-positive bacteria nih.govscilit.com. Furthermore, it demonstrated significant activity against Gram-negative bacilli and mycoplasmas, and exhibited striking inhibitory effects against indole-producing Proteus species nih.gov. The scope of research extends to synthesizing and evaluating various rosamicin analogs, including those derived from this compound, to identify compounds with enhanced activity against resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) jmb.or.krresearchgate.netresearchgate.net. The aim is to leverage the structural modifications inherent in this compound to create next-generation antibiotics and novel therapeutic agents jmb.or.kr.

Structure

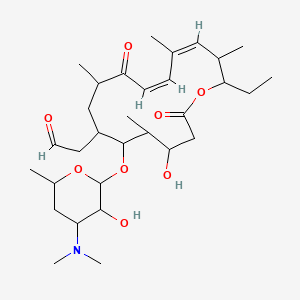

2D Structure

Properties

Molecular Formula |

C31H51NO8 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

2-[(11Z,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10-,18-14- |

InChI Key |

OBUIQEYZGMZXPJ-RBBIFSNSSA-N |

Isomeric SMILES |

CCC1C(/C=C(\C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)/C)C |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |

Origin of Product |

United States |

Comparative Antimicrobial Activity of De Epoxy Rosamicin

Core Biosynthesis of Rosamicin in Producing Microorganisms

The initial construction of the rosamicin molecule begins with the formation of its macrolactone ring.

Modular polyketide synthases (PKSs) are large, multi-domain enzyme complexes responsible for the de novo synthesis of the carbon backbone of macrolide antibiotics, including rosamicin nih.govnih.govnih.govactascientific.com. These PKS systems iteratively condense small carboxylic acid derivatives, such as malonyl-CoA and methylmalonyl-CoA, to build the characteristic polyketide chain actascientific.com. The rosamicin biosynthetic gene cluster encodes an octamodular PKS that assembles the 16-membered macrolactone ring nih.gov. This process can involve complex mechanisms such as module skipping, which contributes to product diversity within a single PKS system nih.govnih.gov. The PKS generates the foundational macrolactone structure, which then serves as a substrate for subsequent enzymatic tailoring steps nih.gov.

Following the formation of the macrolactone aglycone, the attachment of the deoxy sugar, desosamine (B1220255), is a critical step in generating the mature rosamicin molecule actascientific.com. This glycosylation is catalyzed by specific glycosyltransferases. While the precise enzyme responsible for desosamine attachment in rosamicin biosynthesis is identified as a putative glycosyltransferase, denoted as RosB in some diagrams of the pathway researchgate.net, the general mechanism involves the transfer of an activated sugar nucleotide (dTDP-D-desosamine) to a specific hydroxyl group on the macrolactone core actascientific.comuniprot.org. Glycosylation is a common post-PKS modification that significantly influences the antibiotic's properties nih.govasm.org.

After the PKS has assembled the macrolactone ring and the desosamine sugar has been attached, a series of post-PKS tailoring modifications are essential to yield the final active rosamicin molecule researchgate.netnih.govasm.orgasm.org. These modifications are crucial for structural diversification and can modulate the biological activity of the antibiotic researchgate.netnih.govasm.org. Key tailoring reactions include oxidation, glycosylation, and methylation, often catalyzed by cytochrome P450 enzymes, glycosyltransferases, and methyltransferases, respectively nih.govasm.org. The sequence and nature of these modifications are highly specific to the macrolide being synthesized.

Cytochrome P450 Enzymes in Rosamicin Biosynthesis

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a vital role in the oxidative tailoring of macrolide antibiotics. In rosamicin biosynthesis, two specific P450 enzymes, RosC and RosD, are critical for introducing key functional groups.

The cytochrome P450 enzyme RosC is primarily involved in the oxidative modification of the C-20 position of the rosamicin macrolactone ring researchgate.netasm.orgnih.govasm.orgoup.comresearchgate.netnih.govoup.comresearchgate.net. RosC functions as a multifunctional enzyme, catalyzing a sequential three-step oxidation at C-20 researchgate.netoup.comresearchgate.netnih.govoup.com. This process involves the hydroxylation of a methyl group, followed by its oxidation to a formyl group, and finally to a carboxyl group, ultimately producing 20-carboxyrosamicin researchgate.netoup.comresearchgate.netnih.govoup.com. While the C-20 formyl group is characteristic of rosamicin itself, RosC's further oxidative activity leads to the carboxylated derivative, which exhibits reduced antibacterial activity oup.com. The catalytic activity of RosC has been experimentally confirmed through bioconversion studies using Escherichia coli expressing the enzyme oup.comnih.govoup.com.

The cytochrome P450 enzyme RosD is responsible for the epoxidation of the double bond located between carbons 12 and 13 (C-12/13) of the rosamicin macrolactone precursor researchgate.netnih.govoup.comasm.orgnih.govasm.orgresearchgate.net. This epoxidation is a crucial post-PKS tailoring step that introduces the characteristic epoxide ring found in the final rosamicin structure. Experimental evidence confirms that RosD catalyzes the epoxidation of the C-12/13 double bond nih.gov. This enzymatic activity occurs on an intermediate that is subsequently processed, likely by RosC, to yield rosamicin researchgate.netnih.govasm.org. A molecule lacking this epoxide, therefore, would represent an intermediate preceding the action of RosD.

Summary of Key Enzymes in Rosamicin Biosynthesis

| Enzyme Group/Enzyme | Key Function in Rosamicin Biosynthesis | Location of Modification |

| Polyketide Synthase (PKS) | Assembly of the core 16-membered macrolactone ring. | Macrolactone ring |

| Glycosyltransferase (e.g., RosB) | Attachment of the desosamine sugar to the macrolactone core. | C-5 position |

| Cytochrome P450 (RosC) | Catalyzes a three-step oxidation at C-20, forming hydroxyl, formyl, and carboxyl groups. | C-20 position |

| Cytochrome P450 (RosD) | Catalyzes the epoxidation of the double bond at the C-12/13 position. | C-12/13 positions |

Compound Names:

this compound

Rosamicin

Desosamine

Intermediates and Branching in the Biosynthetic Pathway

The biosynthesis of rosamicin, a 16-membered macrolide antibiotic produced by Micromonospora rosaria, involves a series of post-polyketide synthase (PKS) modifications that introduce crucial functional groups. Central to this process is the intermediate known as 20-deoxo-20-dihydro-12,13-deepoxyrosamicin, often designated as RS-E asm.orgnih.govasm.org. This compound represents a precursor that notably lacks the epoxide ring at the C12-C13 position and the characteristic formyl group at the C-20 position found in the final rosamicin structure asm.orgnih.govresearchgate.netasm.org.

Research suggests that M. rosaria IFO13697 employs a branched biosynthetic route, with RS-E serving as a pivotal point from which multiple pathways diverge towards the formation of rosamicin asm.orgnih.govasm.org. This branching allows for the sequential introduction of specific oxidative modifications, highlighting the metabolic flexibility in generating the final antibiotic. RS-E is recognized as a substrate for subsequent enzymatic transformations, underscoring its role as a foundational intermediate in the late-stage tailoring of the rosamicin scaffold asm.orgnih.gov.

Mechanisms of De-epoxidation within Macrolide Biosynthesis or Biotransformation

The term "this compound" primarily refers to biosynthetic intermediates, such as RS-E, that have not yet undergone epoxidation at the C12-C13 position. The literature on rosamicin biosynthesis predominantly describes the formation of the epoxide and other functional groups, rather than the enzymatic removal (de-epoxidation) of an epoxide to generate such precursors.

The biosynthesis of rosamicin involves the action of cytochrome P450 enzymes, which are critical for introducing oxidative modifications to the macrolactone ring asm.orgnih.govresearchgate.netasm.org. Specifically, the P450 enzyme RosD is responsible for catalyzing the epoxidation at the C12-C13 position, a key step in the pathway leading to rosamicin asm.orgnih.govresearchgate.netasm.org. While de-epoxidation mechanisms are known in the biosynthesis of other macrolides, such as the conversion of de-epoxypimaricin to pimaricin by the P450 epoxidase PimD researchgate.netnih.gov, the specific enzymatic pathways for removing an epoxide to form intermediates like RS-E within the rosamicin pathway have not been elucidated. Instead, RS-E is understood as a precursor that precedes the epoxidation step.

Identification of this compound as a Biosynthetic Intermediate or Product

This compound, specifically identified as 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E), has been definitively identified as a crucial biosynthetic intermediate in the production of rosamicin by Micromonospora rosaria asm.orgnih.govasm.org. This intermediate is recognized as the initial desosaminyl rosamicin precursor and plays a significant role as a branching point in the metabolic pathway leading to the final antibiotic structure asm.orgnih.govasm.org. Its chemical structure, lacking the C12-C13 epoxide, positions it as a substrate that is subsequently modified by epoxidation and other oxidative reactions to yield rosamicin.

Proposed Enzymatic Pathways for Epoxide Reduction or Removal

The established enzymatic pathways in rosamicin biosynthesis focus on the sequential addition of functional groups to the macrolactone core. The cytochrome P450 enzyme RosD is the primary catalyst responsible for the epoxidation reaction at the C12-C13 double bond, a critical step in the formation of rosamicin from its precursors asm.orgnih.govresearchgate.netasm.org. The intermediate RS-E (20-deoxo-20-dihydro-12,13-deepoxyrosamicin) represents a molecule that has not yet undergone this epoxidation.

Currently, there are no specific enzymes identified within the rosamicin biosynthetic machinery that catalyze the reduction or removal of an epoxide to generate RS-E or similar de-epoxy intermediates. The known biosynthetic route indicates that RS-E is formed through steps that precede the epoxidation catalyzed by RosD. Research in this area has primarily focused on the enzymes that introduce the characteristic epoxide and other oxidative modifications, rather than those that reverse these processes to create de-epoxy precursors.

Comparative Biosynthetic Analyses with Analogous Macrolide Pathways (e.g., Tylosin (B1662201), Mycinamicin)

The biosynthesis of other 16-membered macrolide antibiotics shares common themes with rosamicin biosynthesis, particularly concerning the role of P450 monooxygenases in post-PKS tailoring.

Mycinamicin Biosynthesis: In the biosynthesis of mycinamicin, another macrolide antibiotic produced by Micromonospora griseorubida, the P450 enzyme MycG is a critical player. MycG functions as a multifunctional monooxygenase, catalyzing sequential hydroxylation at C-14 and epoxidation at the C12-C13 position of mycinamicin IV, ultimately leading to mycinamicin II oup.comuniprot.orgnih.govsdu.edu.cnresearchgate.net. This highlights a similar pattern of P450-mediated epoxidation and hydroxylation in macrolide structural diversification.

Comparative Overview: Across these macrolide biosynthetic pathways, P450 monooxygenases are consistently employed for introducing oxidative modifications. While RosD is specifically responsible for C12-C13 epoxidation in rosamicin, MycG in mycinamicin biosynthesis performs both hydroxylation and epoxidation. Tylosin biosynthesis involves TylI for C-20 oxidation, with TylHI also implicated. The commonality lies in the crucial function of these enzymes in elaborating the macrolide scaffold, generating structural diversity and modulating bioactivity through reactions such as epoxidation and hydroxylation.

Data Tables

Table 1: Key Intermediates and Enzymes in Rosamicin Biosynthesis

| Intermediate Name | Chemical Description | Key Enzyme(s) Involved | Role in Pathway |

| RS-E (20-deoxo-20-dihydro-12,13-deepoxyrosamicin) | Lacks C12-C13 epoxide and C-20 formyl group | - | First desosaminyl rosamicin intermediate; precursor for pathway branching and subsequent modifications. |

| Rosamicin | 16-membered macrolide with C12-C13 epoxide and C-20 formyl group | RosC, RosD | Final antibiotic product. |

Table 2: Comparative Overview of Post-PKS Oxidative Modifications in Macrolide Biosynthesis

| Macrolide | Organism | Key Oxidizing Enzyme(s) | Primary Oxidation Site(s) | Type of Modification(s) |

| Rosamicin | Micromonospora rosaria | RosD | C12-C13 | Epoxidation |

| Rosamicin | Micromonospora rosaria | RosC | C-20 | Hydroxylation, Formylation, Carboxylation |

| Mycinamicin | Micromonospora griseorubida | MycG | C14, C12-C13 | Hydroxylation, Epoxidation |

| Tylosin | Streptomyces fradiae | TylI | C-20 | Hydroxylation, Alcohol Oxidation |

| Tylosin | Streptomyces fradiae | TylHI | Not specified | Not specified (comparable to RosD) |

| Pimaricin | Streptomyces natalensis | PimD | C4-C5 | Epoxidation (of de-epoxypimaricin) |

Compound List

this compound (20-deoxo-20-dihydro-12,13-deepoxyrosamicin, RS-E)

Rosamicin

Tylosin

Mycinamicin

Mycinamicin IV

Mycinamicin II

Tylactone

5-mycaminosyl-tylactone

O-mycaminosyltylonolide

Pimaricin

De-epoxypimaricin

Carbomycin A

Deltamycin A1

4″-phenylacetyldeltamycin

Angolamycin

Chemical and Chemoenzymatic Synthetic Strategies for De Epoxy Rosamicin and Analogues

Semisynthetic Approaches to De-epoxy Rosamicin

Semisynthetic strategies involve the direct chemical modification of the naturally occurring rosamicin or its precursors. These methods often leverage the reactivity of specific functional groups within the macrolide structure.

The rosamicin aglycone, which is the macrolactone ring structure devoid of its desosamine (B1220255) sugar moiety, serves as a crucial intermediate for chemical modification. Research has shown that chemically de-epoxidized rosamicin aglycone can be used as a substrate in bioconversion experiments to generate new rosamicin derivatives researchgate.netgoogle.com. This highlights the importance of the aglycone as a platform for introducing modifications, including the removal of the epoxide, before or after glycosylation.

While specific protocols for mild acid hydrolysis to achieve de-epoxidation of rosamicin are not detailed in the provided literature, acid hydrolysis is a general method for cleaving glycosidic bonds in macrolides, which could be a prerequisite step for aglycone modification softbeam.net. Chemical literature indicates that rosamicin can be converted to its 12,13-desepoxy-12,13-dehydro analogue through chemical transformations that effectively remove or alter the epoxide functionality google.com. These non-enzymatic methods are key to accessing specific structural modifications not readily achievable through biological means.

Biotransformation and Mutational Biosynthesis for Structural Diversification

Biotransformation and mutational biosynthesis employ the enzymatic capabilities of microorganisms or isolated enzymes to perform targeted modifications on the rosamicin scaffold. These methods offer high specificity and can lead to the generation of novel compounds that are difficult to synthesize purely through chemical routes.

Microbial biocatalysis utilizes whole microbial cells or purified enzymes to catalyze specific chemical reactions on the rosamicin molecule. A notable example is the biotransformation of rosamicin by a recombinant Streptomyces venezuelae strain, which yielded 10,11-dihydrorosamicin through the reduction of the C10-C11 double bond google.comjmb.or.kr. This demonstrates the potential of microbial catalysts to saturate specific unsaturation points in the macrolide ring, a modification that can influence biological activity.

Table 1: Microbial Biotransformation of Rosamicin

| Substrate | Microbial Catalyst | Product | Key Modification | Reference |

| Rosamicin | Recombinant Streptomyces venezuelae | 10,11-dihydrorosamicin | Reduction of the C10-C11 double bond (saturation) | google.comjmb.or.kr |

| Rosamicin | Micromonospora rosaria (wild type) | Rosamicin | Produces rosamicin with C12-C13 epoxide & C20 formyl | asm.orgnih.gov |

| Rosamicin | Micromonospora rosaria (RosC, RosD disruption) | Various intermediates | Disruption of P450 genes affecting C20 & C12/13 | asm.orgnih.govnih.gov |

Genetic engineering approaches allow for the manipulation of the biosynthetic pathways in rosamicin-producing organisms. This enables the creation of engineered strains capable of producing novel rosamicin analogues, including those lacking the characteristic epoxide group or possessing other structural variations.

The introduction of genes from other microorganisms into the rosamicin producer Micromonospora rosaria has been instrumental in generating new derivatives. For instance, the integration of D-mycinose biosynthetic genes from Micromonospora griseorubida into engineered M. rosaria strains has led to the production of mycinosyl rosamicin derivatives, such as 23-O-mycinosyl-20-deoxo-20-dihydrorosamicin researchgate.netjmb.or.krnih.gov. This strategy is vital for diversifying the glycosylation patterns and other post-polyketide synthase (post-PKS) modifications. Furthermore, the disruption or modification of endogenous genes encoding key tailoring enzymes, such as the cytochrome P450 enzymes RosC (involved in C-20 formylation) and RosD (involved in C-12/13 epoxidation), has been employed to understand and alter the biosynthetic pathway, potentially yielding intermediates or analogues that lack these specific functional groups asm.orgnih.govnih.gov.

Table 2: Genetic Engineering for Rosamicin Analogue Production

| Producer Strain | Introduced Genes | Resulting Analogue(s) | Key Genetic Modification | Reference |

| Micromonospora rosaria | D-mycinose biosynthetic genes from M. griseorubida | 23-O-mycinosyl-20-deoxo-20-dihydrorosamicin (IZIV) | Introduction of heterologous glycosylation genes | researchgate.netjmb.or.krnih.gov |

| Micromonospora rosaria | rosC and rosD disruption mutants + D-mycinose biosynthetic genes | Mycinosyl rosamicin derivatives (IZIV, IZV) | Targeted gene knockout and heterologous gene introduction | nih.gov |

| Micromonospora rosaria (mutant) | Introduction of D-mycinose biosynthetic genes | Mycinosyl rosamicin derivatives (e.g., IZI) | Heterologous gene introduction into engineered strain | researchgate.netjmb.or.kr |

| Micromonospora rosaria | Genes responsible for C-20 formylation (RosC) and C-12/13 epoxidation (RosD) | Intermediates lacking formyl or epoxide groups (potentially) | Disruption or manipulation of endogenous P450 genes | asm.orgnih.gov |

Compound List:

this compound

Rosamicin

Rosamicin aglycone

10,11-dihydrorosamicin

20-deoxo-20-dihydrorosamicin

Mycinosyl rosamicin derivatives

23-O-mycinosyl-20-deoxo-20-dihydrorosamicin

12,13-desepoxy-12,13-dehydrorosamicin

M-4365 G2

Juvenimicin A3

Salinipyrone

Pacificanone

Everninomicin F

Everninomicin P

Everninomicin N

Everninomicin O

Advanced Structural Characterization and Elucidation Methodologies for De Epoxy Rosamicin

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical first step in the structural elucidation process.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like macrolide antibiotics. In the analysis of De-epoxy rosamicin, ESI-MS in positive ion mode would be employed to generate protonated molecular ions, [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion provides the accurate mass of the molecule. This experimentally determined accurate mass is then used to calculate the elemental composition, which must align with the proposed chemical structure derived from other spectroscopic data.

Table 1: Hypothetical High-Resolution ESI-MS Data for this compound This table is illustrative and based on the expected composition of this compound. Actual experimental values would be necessary for definitive confirmation.

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Deduced Molecular Formula |

| [M+H]⁺ | 566.3895 | 566.3891 | -0.7 | C₃₁H₅₂NO₈ |

Data is hypothetical and for illustrative purposes.

Tandem mass spectrometry (MS/MS) provides crucial information about the connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the [M+H]⁺ ion would be selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.

The fragmentation pattern of macrolides is often characterized by the neutral loss of their sugar moieties and subsequent cleavages of the macrolactone ring. For this compound, a primary fragmentation would be the loss of the desosamine (B1220255) sugar. Further fragmentation of the aglycone would provide insights into the structure of the macrolide core. By carefully analyzing the m/z values of the fragment ions, a detailed map of the molecule's structure can be constructed.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound This table is a representation of expected fragmentation patterns for a compound of this class. The specific fragmentation pathway would need to be confirmed with experimental data.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Neutral Loss |

| 566.4 | 409.3 | 157.1 | Desosamine sugar |

| 409.3 | 391.3 | 18.0 | H₂O |

| 409.3 | 365.3 | 44.0 | CO₂ |

Data is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the stereochemistry and regiochemistry of this compound.

The ¹H NMR spectrum of this compound would provide information on the chemical environment of each proton, their integrations (number of protons), and their scalar couplings (connectivity) through the analysis of chemical shifts and signal multiplicities (e.g., singlet, doublet, triplet). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule and their chemical environment. Specific chemical shifts can indicate the presence of carbonyl groups, double bonds, and carbons bearing heteroatoms.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound This table is based on typical chemical shift values for macrolide antibiotics and serves as an example. Precise assignments require full spectral analysis.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.0 | 190 - 200 |

| Vinylic protons | 5.0 - 6.5 | 100 - 150 |

| Carbons attached to oxygen | 3.5 - 4.5 | 60 - 90 |

| N(CH₃)₂ of Desosamine | ~2.3 | ~40 |

| Methyl groups | 0.8 - 1.5 | 10 - 25 |

Data is hypothetical and for illustrative purposes.

Two-dimensional NMR experiments are essential for assembling the complete structure of this compound by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton scalar couplings, allowing for the tracing of proton networks within the molecule, such as the spin systems in the macrolactone ring and the desosamine sugar.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems identified in the COSY spectrum and for positioning quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the macrolactone ring.

Chromatographic Techniques for Isolation and Purity Assessment

The isolation of this compound from a fermentation broth or a reaction mixture requires a multi-step chromatographic purification process. The purity of the final compound is then assessed using high-performance liquid chromatography (HPLC).

A typical isolation procedure would involve initial extraction followed by column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) with a gradient of organic solvents. Further purification can be achieved using preparative HPLC.

The purity of the isolated this compound is typically determined by analytical reversed-phase HPLC (RP-HPLC) coupled with a UV detector or a mass spectrometer. A pure sample should exhibit a single, sharp peak under various chromatographic conditions.

Table 4: Illustrative HPLC Conditions for Purity Assessment of this compound This table provides an example of typical HPLC parameters. The actual conditions would need to be optimized.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Data is hypothetical and for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of macrolide antibiotics, offering high resolution and sensitivity for both qualitative and quantitative assessments. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, leveraging the compound's lipophilic nature.

The analysis of rosamicin and its biosynthetic intermediates, including this compound, has been successfully performed using HPLC. nih.gov The separation is typically achieved on a C18 stationary phase, which provides excellent resolution for these types of compounds. The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile or methanol. The use of a buffer helps to control the ionization state of the molecule, leading to improved peak shape and reproducibility.

Detection of this compound is generally accomplished using ultraviolet (UV) spectrophotometry. Macrolide antibiotics often possess chromophores that absorb in the low UV region, typically around 200-240 nm. For quantitative analysis, a calibration curve is constructed using a purified standard of this compound to ensure accuracy and precision of the measurements.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | 12-15 minutes |

Note: These are representative parameters and may require optimization for specific instruments and sample matrices.

Preparative Chromatography for Compound Purification

For the isolation and purification of this compound from fermentation broths or synthetic reaction mixtures, preparative chromatography is essential. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads, enabling the collection of pure fractions of the target compound.

The purification process for macrolides often involves a multi-step approach. An initial crude separation may be performed using techniques like column chromatography with silica gel or other solid supports. Following this, preparative RP-HPLC is employed for final purification. The conditions used in analytical HPLC are often scaled up for preparative purposes. The choice of mobile phase is critical to ensure not only good separation but also ease of removal from the collected fractions, typically through evaporation or lyophilization.

The monitoring of the separation is achieved through UV detection, and fractions are collected based on the elution of the peak corresponding to this compound. The purity of the collected fractions is then assessed using analytical HPLC to ensure that the desired level of purity has been achieved.

Table 2: Typical Parameters for Preparative HPLC Purification of this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 21.2 mm x 250 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 20-50 mL/min |

| Loading Capacity | 50-500 mg per injection |

| Detection | UV at 210 nm |

| Fraction Collection | Peak-based |

Note: These parameters are illustrative and depend on the scale of purification and the complexity of the sample mixture.

Computational Chemistry Approaches for Structure Prediction and Conformation Analysis

Computational chemistry provides powerful tools for predicting the three-dimensional structure and conformational dynamics of macrolide antibiotics like this compound. mdpi.com These in silico methods complement experimental data from techniques like NMR spectroscopy to provide a detailed understanding of the molecule's spatial arrangement, which is crucial for its interaction with biological targets. nih.gov

Molecular mechanics and molecular dynamics simulations are commonly employed for the conformational analysis of 16-membered macrolides. birmingham.ac.uk These methods use force fields to calculate the potential energy of different molecular conformations, allowing for the identification of low-energy, stable structures. A conformational search can reveal the preferred shapes the molecule adopts in solution.

For this compound, computational models can be built based on its known 2D structure. Energy minimization and subsequent molecular dynamics simulations can then explore the conformational space of the macrolide ring and its substituents. These simulations can predict key structural features such as intramolecular hydrogen bonds and the relative orientation of different parts of the molecule. The results from these computational studies can aid in the interpretation of experimental data and provide insights into the structure-activity relationship of this antibiotic.

Table 3: Common Computational Methods and Parameters for this compound

| Method | Description | Typical Software | Key Parameters |

|---|---|---|---|

| Molecular Mechanics | Energy minimization to find stable conformers. | AMBER, CHARMM | Force Field (e.g., MMFF94, GAFF), Solvent Model (e.g., implicit solvent) |

| Molecular Dynamics | Simulation of molecular motion over time to explore conformational space. | GROMACS, NAMD | Simulation Time (e.g., 100 ns), Temperature (e.g., 300 K), Pressure (e.g., 1 atm) |

| Conformational Search | Systematic or random sampling of torsional angles to identify low-energy conformations. | Schrödinger Suite, MOE | Search Algorithm (e.g., Monte Carlo), Energy Window |

Note: The choice of method and parameters depends on the specific research question and available computational resources.

Molecular and Cellular Mechanisms of Action of De Epoxy Rosamicin

Ribosomal Binding Interactions of the Pleuromutilin (B8085454) Core of De-epoxy Rosamicin

The efficacy of this compound is intrinsically linked to its ability to bind with high affinity and specificity to the bacterial 70S ribosome. The core structure of this compound, a pleuromutilin nucleus, is responsible for anchoring the molecule to its ribosomal target.

This compound targets the bacterial 70S ribosome, specifically the 50S ribosomal subunit. The binding site is situated within the peptidyl transferase center (PTC), a functionally critical region of the ribosome. This area is responsible for catalyzing peptide bond formation between amino acids and also houses the nascent peptide exit tunnel (NPET), through which newly synthesized polypeptide chains emerge from the ribosome. The precise location of this binding pocket within the PTC is distinct from the binding sites of other antibiotic classes like macrolides, lincosamides, or chloramphenicol, contributing to the unique resistance profiles often observed with pleuromutilins.

The interaction of this compound with the 50S ribosomal subunit is mediated by a complex network of non-covalent forces, including hydrogen bonds, van der Waals interactions, and hydrophobic contacts. These interactions primarily involve specific nucleotides of the 23S ribosomal RNA (rRNA) and, to a lesser extent, ribosomal proteins.

Table 5.1.2.1: Key Interactions of this compound with the 50S Ribosomal Subunit

| Ribosomal Component | Specific Nucleotide/Residue (E. coli numbering) | Type of Interaction | Role in Binding/Inhibition |

| 23S rRNA | A2058 | Hydrogen bond | Anchors the molecule, crucial for blocking NPET |

| 23S rRNA | G2512 | Van der Waals | Stabilizes binding orientation |

| 23S rRNA | U2506 | Hydrophobic | Interacts with hydrophobic regions of the drug |

| 23S rRNA | A2451 | Hydrogen bond | Contributes to overall binding affinity |

| Ribosomal Protein L4 | Residues in the stalk region | Hydrophobic/van der Waals | May influence positioning and stability |

| Ribosomal Protein L22 | Residues near the PTC pocket | Hydrogen bond/van der Waals | Stabilizes the drug-ribosome complex |

Note: Specific interactions may vary slightly based on the bacterial species and experimental methodology. The table reflects common binding modes observed for pleuromutilin antibiotics.

Upon binding to the 50S ribosomal subunit, this compound exerts its inhibitory effects through several critical mechanisms:

Inhibition of Peptide Bond Formation: The binding of this compound distorts the conformation of the PTC. This distortion impairs the precise alignment of the aminoacyl-tRNA and peptidyl-tRNA substrates, thereby hindering the catalytic activity required for the formation of new peptide bonds.

Blockage of the Nascent Peptide Exit Tunnel (NPET): The pleuromutilin core of this compound occupies a significant portion of the NPET. This physical obstruction prevents the newly synthesized polypeptide chain from elongating and exiting the ribosome, leading to premature termination of translation.

Interference with Translocation: Binding of this compound can also interfere with the translocation step of protein synthesis. Translocation is the process by which the ribosome moves along the mRNA template, bringing the next codon into the A-site. By stabilizing the ribosome in a non-productive state or hindering the movement of tRNAs, this compound disrupts the elongation cycle.

Collectively, these effects result in the cessation of functional protein synthesis in bacteria, ultimately leading to bacteriostasis or, at higher concentrations, bactericidal activity.

Cellular Targets and Signaling Pathways Affected by this compound Analogues

While the primary and most extensively characterized mechanism of action for this compound and other pleuromutilins is the inhibition of bacterial protein synthesis via ribosomal binding, research into analogues has sometimes explored broader cellular effects. For this compound itself, the direct impact on bacterial cellular targets beyond the ribosome is not as widely documented as its ribosomal inhibition. However, studies on various pleuromutilin analogues have provided insights into how structural modifications can potentially influence interactions with other cellular components or pathways, though these are often secondary to the main antibiotic mechanism.

In some instances, antibiotics that interfere with fundamental cellular processes like protein synthesis can indirectly affect bacterial virulence factors, quorum sensing, or biofilm formation. However, direct evidence for this compound or its immediate analogues modulating specific signaling pathways in bacteria, independent of ribosomal inhibition, is limited in the scientific literature. The focus remains predominantly on its potent and specific action against the bacterial translation machinery. Any observed effects on other cellular processes are generally considered downstream consequences of protein synthesis impairment rather than direct, primary targets.

Structure-Activity Relationship Studies (SAR) Correlating Structural Modifications to Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the this compound molecule are essential for its antibacterial activity and how modifications influence its interaction with the ribosome. These studies involve systematically altering specific regions of the molecule and evaluating the resulting changes in potency (e.g., Minimum Inhibitory Concentration, MIC) and ribosomal binding affinity.

The pleuromutilin nucleus, a tetracyclic structure, is fundamental for binding to the 50S ribosomal subunit. Modifications to the C14 side chain, which extends from the pleuromutilin core, have been particularly fruitful in developing potent analogues. The nature, length, and branching of this side chain significantly impact the drug's interaction with the ribosomal pocket and its spectrum of activity. For example, introducing lipophilic or sterically bulky groups at C14 can enhance binding and potency against certain bacterial strains.

Pre Clinical Research on Bioactivity of De Epoxy Rosamicin in Vitro Studies

In Vitro Antimicrobial Spectrum and Potency against Pathogenic Microorganisms

De-epoxy rosamicin, also known as antibiotic M-4365G2, is produced by Micromonospora capillata MCRL 0940. ncats.io Early research has established it as a potent antibiotic with a broad spectrum of activity. ncats.io

In vitro studies have demonstrated that this compound exhibits significant activity against Gram-positive bacteria. ncats.io Research indicates that its potency is comparable or superior to that of erythromycin (B1671065) and josamycin (B1673084) against these microorganisms. ncats.io

Table 1: In Vitro Efficacy of this compound and Comparator Macrolides against Gram-Positive Bacteria

| Bacterial Strain | This compound MIC (µg/mL) | Rosamicin MIC (µg/mL) | Josamycin MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Data not available | 0.02 - 4.0 nih.gov | 0.5 - 2.0 ncats.io |

| Streptococcus pyogenes | Data not available | 0.02 - 4.0 nih.gov | 0.06 - 0.5 ncats.io |

| Streptococcus pneumoniae | Data not available | Data not available | 0.007 - 0.25 ncats.io |

| Enterococcus species | Data not available | 0.02 - 4.0 nih.gov | Data not available |

(Note: Specific MIC data for this compound against these strains is not available in the reviewed literature.)

This compound has demonstrated a notable degree of activity against Gram-negative bacilli. ncats.io A particularly striking feature is its inhibitory effect against indole-producing Proteus species. ncats.io This is a significant finding, as macrolide antibiotics generally exhibit limited activity against Gram-negative bacteria. The activity of rosamicin against Enterobacteriaceae has been shown to be greater than that of erythromycin. nih.gov

Table 2: In Vitro Efficacy of this compound against Gram-Negative Bacteria

| Bacterial Strain | This compound MIC (µg/mL) |

|---|---|

| Proteus spp. (indole-producing) | Striking inhibitory effects noted ncats.io |

(Note: Specific MIC data for this compound against a broader range of Gram-negative strains is not available in the reviewed literature.)

Significant in vitro activity of this compound has been observed against a variety of Mycoplasma species. ncats.ionih.gov Comparative studies have shown that it possesses stronger activity than other macrolides, including josamycin, erythromycin, and tylosin (B1662201), against several human, bovine, porcine, rodent, and avian mycoplasmas. nih.gov

Notably high activity has been reported against Mycoplasma pneumoniae, Ureaplasma urealyticum, Mycoplasma mycoides, and Mycoplasma gallisepticum, with final minimum inhibitory concentrations ranging from 0.0001 to 0.049 µg/ml. nih.gov

Table 3: In Vitro Efficacy of this compound against Mycoplasma Species

| Mycoplasma Strain | This compound MIC (µg/mL) |

|---|---|

| Mycoplasma pneumoniae Mac | 0.0001 - 0.049 nih.gov |

| Mycoplasma pneumoniae FU | 0.0001 - 0.049 nih.gov |

| Ureaplasma urealyticum T-960 | 0.0001 - 0.049 nih.gov |

| Mycoplasma mycoides PG-1 | 0.0001 - 0.049 nih.gov |

| Mycoplasma gallisepticum Kp-13 | 0.0001 - 0.049 nih.gov |

| Mycoplasma gallisepticum PG-31 | 0.0001 - 0.049 nih.gov |

There is currently a lack of specific research data on the in vitro activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant phenotypes. However, research on other rosamicin derivatives has shown the potential for enhanced activity against MRSA. For instance, a biotransformed derivative, 10,11-dihydrorosamicin, exhibited 2-4 fold higher antibacterial activity against two MRSA strains compared to the parent rosamicin. nih.gov Some erythromycin-resistant strains of Staphylococcus aureus have been found to be sensitive to rosamicin, indicating a lack of complete cross-resistance. doi.org Further investigation is required to determine the efficacy of this compound against such resistant strains.

Comparative Bioactivity Studies with Rosamicin and Other Clinically Relevant Macrolides

In vitro studies have consistently positioned this compound as having activity that is equal to or superior to other clinically relevant macrolides. ncats.io Specifically, its efficacy against Gram-positive bacteria has been shown to be comparable or better than both erythromycin and josamycin. ncats.io

Against various Mycoplasma species, this compound demonstrated stronger in vitro activity than josamycin, erythromycin, and tylosin against 11 of the 19 strains tested. nih.gov This suggests a potentially greater potency in this context.

Evaluation of Bactericidal versus Bacteriostatic Activities in Microorganisms

Research has indicated that this compound exhibits bactericidal activity. ncats.io This is a noteworthy characteristic, as macrolides are often considered to be primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria. The determination of whether an antibiotic is bactericidal or bacteriostatic is typically based on the ratio of the minimum bactericidal concentration (MBC) to the minimum inhibitory concentration (MIC). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. While the specific MBC/MIC ratio for this compound has not been detailed in the available literature, the initial characterization points towards a bactericidal mechanism of action. ncats.io

Future Research Directions and Academic Translational Perspectives

Directed Evolution and Enzyme Engineering for Novel Biosynthetic Pathways

The biosynthesis of macrolide antibiotics like De-epoxy rosamicin is a complex process involving intricate enzymatic machinery, primarily polyketide synthases (PKSs) and tailoring enzymes. Directed evolution and enzyme engineering offer powerful strategies to create novel biosynthetic pathways or to optimize existing ones for this compound and its derivatives. By systematically introducing mutations into PKS genes or tailoring enzyme genes, researchers can generate libraries of modified enzymes. These libraries can then be screened for improved catalytic activity, altered substrate specificity, or the ability to produce novel macrolide structures that are not accessible through traditional chemical synthesis or natural isolation researchgate.netnih.govpnas.orgnih.govfrontiersin.orgacs.orgacs.org.

For this compound, this could involve engineering the PKS responsible for its core structure to incorporate different building blocks or to alter cyclization patterns, leading to novel aglycones. Furthermore, tailoring enzymes, such as cytochrome P450 monooxygenases like RosC and RosD involved in rosamicin biosynthesis asm.org, could be engineered to introduce or modify functional groups, potentially enhancing potency or altering the spectrum of activity. The application of directed evolution techniques, such as those used for improving antibiotic biosynthetic pathways mta.humit.eduacs.org, could accelerate the discovery of improved production strains and novel analogues.

Exploration of this compound Scaffold for Diverse Biological Activities beyond Antimicrobial Properties

While this compound is recognized for its antibacterial properties, its complex macrolide scaffold may possess potential for other biological activities. Macrolide scaffolds are known to interact with various biological targets beyond the bacterial ribosome, as exemplified by rapamycin, an immunosuppressant macrolide wikipedia.org. Future research could involve high-throughput screening of this compound and its semi-synthetic derivatives against a diverse panel of biological targets, including those relevant to cancer, inflammation, or viral infections.

Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial for guiding this exploration mdpi.comscirp.orgacs.org. By systematically modifying different parts of the this compound molecule and evaluating the resulting compounds for new activities, researchers can identify structural features responsible for non-antimicrobial effects. This scaffold hopping approach, where the core structure is used as a template for designing molecules with different therapeutic applications, could uncover entirely new therapeutic avenues for this compound derivatives.

Development of Advanced Biocatalytic Systems for Sustainable Production

The sustainable and cost-effective production of this compound is essential for its potential clinical application. Biocatalysis, utilizing enzymes or whole-cell systems, offers a greener and often more selective alternative to traditional chemical synthesis rsc.orgucl.ac.ukacs.orgnih.govresearchgate.net. Developing advanced biocatalytic systems could involve optimizing fermentation processes for Micromonospora rosaria or other producing organisms, or engineering heterologous hosts to produce this compound or its precursors.

This could include the use of synthetic biology approaches to assemble or modify the entire biosynthetic gene cluster in a well-characterized host organism, facilitating higher yields and easier manipulation researchgate.netnih.gov. Furthermore, employing isolated enzymes for specific modification steps, such as glycosylation or oxidation reactions, could lead to more efficient and controlled production of desired derivatives. For instance, the use of engineered P450 enzymes or glycosyltransferases could be explored to create novel this compound analogues with improved properties grantome.compnas.org.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of this compound's mechanism of action, as well as bacterial resistance mechanisms, is critical for rational drug design. The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for elucidating these complex biological processes researchgate.nettandfonline.comrub.defrontiersin.orgturkjps.orgfrontiersin.orgnih.govasm.orgnih.govnih.gov.

Proteomics can identify the specific bacterial proteins targeted by this compound or those that are differentially expressed in response to its presence, offering insights into its mode of action and potential resistance pathways rub.defrontiersin.orgturkjps.orgnih.govacs.org. Metabolomics can reveal changes in metabolic pathways within bacteria exposed to this compound, highlighting critical cellular processes that are perturbed and potentially identifying novel drug targets or resistance mechanisms tandfonline.comfrontiersin.orgnih.govmdpi.com. By combining data from these different omics platforms, researchers can build a comprehensive picture of how this compound interacts with bacterial cells at a systems level, paving the way for more effective therapeutic strategies.

Rational Design of Next-Generation Analogues Based on Mechanistic Insights

Leveraging the mechanistic insights gained from omics studies and SAR investigations, rational design approaches can be employed to create next-generation this compound analogues with enhanced potency, broader spectrum of activity, or improved pharmacokinetic properties. Computational drug design tools, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, can predict the binding affinity of designed analogues to their targets and their potential efficacy acs.orgpnas.orgresearchgate.netuq.edu.auasm.org.

For example, understanding how this compound binds to the bacterial ribosome or other cellular targets can guide the design of modifications to specific functional groups or the macrolactone ring. This might involve altering sugar moieties, modifying side chains, or introducing novel chemical functionalities to overcome existing resistance mechanisms or to target new bacterial pathways scirp.orgasm.orgmdpi.comservice.gov.uk. The goal is to develop analogues that exhibit superior antibacterial activity, particularly against multidrug-resistant strains, and potentially possess novel therapeutic applications.

Q & A

Q. How is the molecular structure of de-epoxy rosamicin derivatives elucidated in engineered microbial strains?

Methodological Answer: Structural elucidation relies on a combination of high-resolution mass spectrometry (HR-ESI-MS) for molecular formula determination and NMR spectroscopy (1H, 13C, DQF-COSY, HMQC, HMBC, NOESY) for stereochemical analysis. For example, the absence of the epoxy ring in 12,13-deepoxyrosamicin (IZV) was confirmed by comparing NMR chemical shifts at C-12 and C-13 with those of rosamicin intermediates (RS-B and RS-D) . UV spectroscopy (λmax 240–287 nm) further differentiates derivatives based on chromophore modifications .

Q. What analytical methods are used to assess the antibacterial activity of this compound derivatives?

Methodological Answer: Broth microdilution assays against gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) and gram-negative bacteria (e.g., Escherichia coli) are standard. Minimum inhibitory concentrations (MICs) are determined under controlled pH and temperature conditions, with activity linked to structural features like mycinose sugar attachment and epoxy ring removal .

Q. How do researchers confirm the absence of the epoxy ring in this compound derivatives?

Methodological Answer: Comparative 1H- and 13C-NMR analysis of C-12 and C-13 chemical shifts is critical. For instance, IZV lacks the epoxy ring seen in rosamicin, evidenced by proton signals aligning with non-epoxidized intermediates (RS-D) rather than epoxidized analogs (RS-E) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in cytochrome P450 substrate specificity during this compound biosynthesis?

Methodological Answer: Bioconversion assays using E. coli strains heterologously expressing P450 enzymes (e.g., RosC, RosD) clarify substrate recognition. LC-MS analysis of intermediates reveals whether modifications (e.g., hydroxylation, epoxidation) occur before or after sugar attachment. For example, RosC/RosD act on early intermediates (RS-E), while MycG in mycinamicin requires prior sugar addition, highlighting divergent enzyme specificity .

Q. How can genetic engineering optimize post-polyketide synthase (post-PKS) tailoring steps for this compound production?

Methodological Answer: Targeted gene disruption (e.g., rosC or rosD knockout in Micromonospora rosaria) accumulates specific intermediates (RS-B, RS-D). Introducing heterologous genes (e.g., d-mycinose biosynthetic genes) enables structural diversification. Strain validation involves HPLC-UV and HR-MS to detect novel derivatives like IZIV and IZV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.